molecular formula C11H9BrN2O2S B1420461 Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate CAS No. 1072944-52-5

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate

Cat. No.: B1420461
CAS No.: 1072944-52-5
M. Wt: 313.17 g/mol
InChI Key: BJJRSGFNTBHACP-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an amino group, a bromophenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Phenyl-substituted thiazoles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of

Properties

IUPAC Name

methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-16-10(15)8-9(17-11(13)14-8)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJRSGFNTBHACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674763
Record name Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-52-5
Record name Methyl 2-amino-5-(4-bromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate
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Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate

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